Cas no 922485-38-9 (N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide)
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolyl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- F2995-0458
- N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
- SR-01000917512
- VU0507283-1
- AKOS024479471
- 922485-38-9
- SR-01000917512-1
- N-2-Benzothiazolyl-4-methyl-N-(2-pyridinylmethyl)benzeneacetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide
-
- Inchi: 1S/C22H19N3OS/c1-16-9-11-17(12-10-16)14-21(26)25(15-18-6-4-5-13-23-18)22-24-19-7-2-3-8-20(19)27-22/h2-13H,14-15H2,1H3
- InChI Key: XLOKPJDBEZVOSA-UHFFFAOYSA-N
- SMILES: C1(CC(N(C2=NC3=CC=CC=C3S2)CC2=NC=CC=C2)=O)=CC=C(C)C=C1
Computed Properties
- Exact Mass: 373.12488341g/mol
- Monoisotopic Mass: 373.12488341g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 74.3Ų
Experimental Properties
- Density: 1.293±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 559.5±60.0 °C(Predicted)
- pka: 3.87±0.19(Predicted)
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2995-0458-2μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-5μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-10μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-20μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-1mg |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-2mg |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-3mg |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-4mg |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-5mg |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F2995-0458-10mg |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide |
922485-38-9 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide
Comprehensive Overview of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide (CAS No. 922485-38-9)
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide (CAS No. 922485-38-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by its benzothiazole and pyridine moieties, exhibits promising biological activity, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential as a kinase inhibitor or receptor modulator, which aligns with current trends in targeted therapy and precision medicine.
The molecular structure of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide combines a benzothiazole core with a pyridine side chain, linked via an acetamide bridge. This arrangement is reminiscent of several FDA-approved drugs, sparking curiosity about its pharmacokinetic properties and bioavailability. Recent studies in computational chemistry have explored its molecular docking potential with various protein targets, a hot topic in AI-driven drug discovery. The compound's lipophilicity and hydrogen bonding capacity suggest it could penetrate cell membranes effectively, a crucial factor for central nervous system (CNS) drugs.
In the context of current research trends, CAS No. 922485-38-9 has been investigated for its potential role in addressing neurodegenerative disorders, a field experiencing exponential growth due to aging populations worldwide. Its structural similarity to known neuroprotective agents has led to hypotheses about its possible effects on amyloid aggregation or tau protein phosphorylation, key mechanisms in Alzheimer's disease research. Additionally, the presence of both benzothiazole and pyridine rings suggests possible anti-inflammatory properties, aligning with the growing interest in multi-target therapeutics for complex diseases.
The synthetic pathway for N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide typically involves multi-step organic reactions, including amide coupling and N-alkylation processes. Recent advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes for such compounds, minimizing hazardous byproducts and improving atom economy. The compound's structure-activity relationship (SAR) studies are particularly valuable for medicinal chemists working on heterocyclic compounds, a class of molecules representing over 60% of all FDA-approved small molecule drugs.
Analytical characterization of CAS No. 922485-38-9 employs advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods are crucial for ensuring compound purity and verifying structural integrity, especially when investigating potential drug metabolites or degradation products. The growing field of computational ADMET prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) has also been applied to this compound, providing valuable preliminary data before costly laboratory testing.
From a commercial perspective, N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide serves as an important research chemical for academic institutions and pharmaceutical companies. Its unique structure makes it valuable for fragment-based drug discovery programs, where small molecular fragments are screened for biological activity. The compound's potential as a chemical probe in biological systems has attracted attention from researchers studying signal transduction pathways and cellular regulation mechanisms.
Ongoing research into CAS No. 922485-38-9 continues to explore its potential applications in various therapeutic areas. Some studies suggest possible utility in metabolic disorders, given the known roles of similar compounds in enzyme inhibition. Others investigate its potential as a fluorescent probe due to the benzothiazole moiety's photophysical properties, relevant to diagnostic imaging technologies. The compound's versatility exemplifies the growing trend toward multi-functional pharmaceuticals in modern drug development.
Quality control and regulatory aspects of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide follow stringent guidelines for research-grade chemicals. Proper handling, storage, and documentation are essential, particularly given the compound's potential biological activity. Researchers must adhere to Good Laboratory Practice (GLP) standards when working with such specialized compounds to ensure data integrity and reproducibility, critical factors in the current emphasis on research transparency and data sharing initiatives.
The future directions for research on CAS No. 922485-38-9 may include more detailed in vivo studies to evaluate its pharmacological profile and potential therapeutic applications. With the increasing integration of artificial intelligence in drug discovery, computational predictions about this compound's properties and potential targets are likely to guide experimental design. Furthermore, its structural features make it an interesting candidate for crystal engineering studies and polymorph screening, important aspects of pharmaceutical formulation development.
In conclusion, N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide represents a fascinating case study in modern medicinal chemistry. Its complex structure and potential biological activities position it at the intersection of several cutting-edge research areas, from targeted drug design to chemical biology. As research continues to unravel its properties and potential applications, this compound may contribute valuable insights to the ongoing development of novel therapeutic agents addressing some of today's most challenging medical conditions.
922485-38-9 (N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-(pyridin-2-yl)methylacetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)